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Compound of Interest

5-Chloro-[1,2,4]triazolo[4,3-
Compound Name:
ajpyridine

cat. No.: B1580707

The fused heterocyclic system of[1]triazolo[4,3-a]pyridine is a cornerstone in contemporary
medicinal chemistry and materials science.[2][3] Its derivatives are recognized for a vast
spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and
antidepressant properties.[2][4][5] This guide focuses on a key derivative, 5-Chloro-
[1]triazolo[4,3-a]pyridine, a versatile building block whose strategic chlorine substituent serves
as a linchpin for further chemical diversification. We will dissect its synthesis, explore its
reactivity, and contextualize its application, providing the field-proven insights necessary for its
effective utilization in research and development.

Core Compound Identification and Physicochemical
Properties

Precise identification is the foundation of reproducible science. 5-Chloro-[1]triazolo[4,3-
a]pyridine is a solid compound under standard conditions, and its key identifiers and properties
are summarized below.
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Property Value Source

CAS Number 27187-13-9 [6]

IUPAC Name 5-ChI-o-ro-[l]triazoIo[4,3- 6]
alpyridine

Molecular Formula CeHaCIN3 [6]

Molecular Weight 153.57 g/mol

Appearance Solid

Density 1.51 g/cm3 [7]

Refractive Index 1.712 [7]

SMILES Clclccecec2nnenl?2

InChi Key FBQZXTMUYNKLRF-

UHFFFAOYSA-N

Synthesis Pathway: A Tale of Two Steps

The synthesis of 5-Chloro-[1]triazolo[4,3-a]pyridine is a logical and well-documented process
rooted in fundamental heterocyclic chemistry. The overarching strategy involves the formation
of a key hydrazinyl precursor, followed by an intramolecular cyclization to construct the fused
triazole ring.

Step 1: Synthesis of the Key Intermediate: 2-Chloro-6-
hydrazinopyridine

The journey begins with the nucleophilic aromatic substitution of a readily available starting
material, 2,6-dichloropyridine.

o Causality of Experimental Design: The choice of 2,6-dichloropyridine is strategic; the two
chlorine atoms are electronically activated by the ring nitrogen, making them susceptible to
nucleophilic attack. Hydrazine hydrate is an excellent and cost-effective nucleophile for this
purpose. The reaction is typically performed in a protic solvent like methanol, which
facilitates the dissolution of the reactants and the reaction progress. Prolonged heating
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under reflux is often necessary to provide sufficient activation energy to overcome the
aromatic stabilization of the pyridine ring and drive the substitution to completion.[1]

Protocol 1: Synthesis of 2-Chloro-6-hydrazinopyridine[1]

o Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-
dichloropyridine (2.0 g) in methanol (60 mL).

» Addition of Nucleophile: To the stirred solution, add 80% hydrazine hydrate (10 mL).

e Initial Reaction: Stir the solution at room temperature for 3 days. This initial period allows for
the slow substitution to begin.

o Reflux: Heat the reaction mixture to reflux and maintain for 10 days to ensure complete

conversion.

e Workup: Cool the reaction mixture and remove the solvent under reduced pressure
(rotoevaporation).

 Purification: Take up the residue in a minimal amount of methanol, followed by another
evaporation. Recrystallize the final solid from a methanol/water mixture to yield pure 2-
Chloro-6-hydrazinopyridine.

Step 2: Intramolecular Cyclization to Form the Triazole
Ring
With the 2-hydrazinopyridine intermediate in hand, the final step is to form the fused five-

membered triazole ring. This is achieved through a cyclocondensation reaction with a one-
carbon electrophile, such as triethyl orthoformate, followed by acid-catalyzed dehydration.

o Causality of Experimental Design: Triethyl orthoformate serves as a source of a single
carbon atom at the formate oxidation level. The initial reaction forms a hydrazone-like
intermediate. The subsequent addition of an acid catalyst (e.g., p-toluenesulfonic acid)
protonates the oxygen, facilitating its departure as ethanol and triggering the final ring-
closing step to form the aromatic triazole ring. This is a classic and robust method for
constructing[1]triazole rings fused to heterocyclic systems.[4][8]
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Protocol 2: Cyclization to 5-Chloro-[1][2][3]triazolo[4,3-
a]pyridine

¢ Reaction Setup: Combine 2-Chloro-6-hydrazinopyridine with an excess of triethyl
orthoformate.

o Catalysis: Add a catalytic amount of p-toluenesulfonic acid.

o Reaction: Heat the mixture, typically at reflux, and monitor the reaction progress by TLC or
LC-MS until the starting material is consumed.

o Workup: Upon completion, cool the reaction mixture and remove the excess triethyl
orthoformate under reduced pressure.

 Purification: The crude product can be purified by recrystallization or column chromatography
on silica gel to afford the final product.

Synthetic Workflow Visualization
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Step 1: Precursor Synthesis
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Caption: Two-step synthesis of the target compound.

Chemical Reactivity and Strategic Importance

The true value of 5-Chloro-[1]triazolo[4,3-a]pyridine lies in its potential for derivatization. The
molecule possesses two primary sites for chemical modification, making it an ideal scaffold for
building chemical libraries for drug discovery.

e The C5-Chloro Group: This is the most significant functional handle. The chlorine atom
activates the position for nucleophilic aromatic substitution (SNAr). This allows for the
displacement of the chloride with a wide array of nucleophiles (amines, thiols, alkoxides),
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enabling systematic exploration of the structure-activity relationship (SAR) at this position.
This modification is crucial in optimizing a compound's interaction with a biological target.[9]

e The Triazole Ring: The triazole ring itself can be a site for further functionalization, often at
the C3 position, to introduce additional diversity into molecular design.[9][10]
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(SNA _r Site)
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Caption: Key reactive sites for molecular diversification.

Applications in Drug Discovery and Medicinal
Chemistry

The[1]triazolo[4,3-a]pyridine core is a "privileged scaffold,” meaning it is a molecular framework
capable of binding to multiple biological targets. The 5-chloro derivative serves as a critical
starting material for accessing novel compounds with significant therapeutic potential.

o Antimalarial Agents: Researchers have designed and synthesized libraries of1]triazolo[4,3-
a]pyridines as potential inhibitors of falcipain-2, a crucial cysteine protease for the malaria
parasite Plasmodium falciparum.[4] The ability to modify the scaffold at various positions is
key to optimizing potency and selectivity.

o Cancer Immunotherapy: This scaffold has been identified as a novel heme-binding moiety for
the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.[9][11] IDOL1 is a key enzyme
that cancer cells exploit to suppress the immune system. Inhibiting IDO1 can restore the
immune system's ability to attack tumors, making this a promising strategy in oncology.[9]
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o Broad Pharmacological Profile: The broader class of triazolopyridines has been investigated
for a wide range of activities, including use as JAK1/2 inhibitors, anti-inflammatory agents,
and antipsychotics, highlighting the chemical versatility of this heterocyclic system.[2][4][12]

Safety and Handling

As with any laboratory chemical, proper handling of 5-Chloro-[1]triazolo[4,3-a]pyridine is
paramount. Buyer assumes responsibility to confirm product identity and purity.

Safety Aspect Information Source
GHS Pictogram GHSO07 (Exclamation Mark)

Signal Word Warning

Hazard Statement H302: Harmful if swallowed

Storage Class 11: Combustible Solids

Ensure good ventilation. Avoid
Precautions formation of dust. Keep away [13]

from ignition sources.

Wear protective gloves, safety
PPE [14]
glasses, and a lab coat.

Conclusion

5-Chloro-[1]triazolo[4,3-a]pyridine (CAS 27187-13-9) is more than just a chemical compound; it
is a strategic tool for innovation. Its straightforward synthesis and, more importantly, its
chemically reactive chlorine handle, provide a reliable and versatile entry point into a class of
molecules with immense therapeutic potential. For researchers in drug development,
understanding the synthesis and reactivity of this scaffold is essential for designing the next
generation of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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